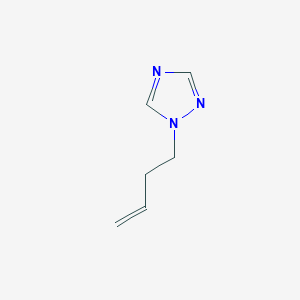

1-(But-3-en-1-yl)-1H-1,2,4-triazole

Beschreibung

Overview of 1,2,4-Triazole (B32235) Chemistry in Advanced Materials and Catalysis

Derivatives of 1,2,4-triazole are integral to the development of advanced materials and catalytic processes. In materials science, these compounds are utilized as corrosion inhibitors, components of ionic liquids, and building blocks for polymers and metal-organic frameworks (MOFs). nih.govnih.gov Their high nitrogen content and thermal stability also make them candidates for energetic materials. nih.gov

In the realm of catalysis, 1,2,4-triazoles and their anions have demonstrated significant activity. They can act as effective acyl transfer catalysts and are used in various organic transformations, including the synthesis of other complex heterocycles. acs.orgnih.gov The development of copper-catalyzed and metal-free synthetic routes has expanded the accessibility and application of triazole derivatives, allowing for their incorporation into a wide range of molecular architectures under mild conditions. frontiersin.orgisres.org

Rationale for Investigating 1-(But-3-en-1-yl)-1H-1,2,4-triazole: A Unique Alkene-Functionalized Scaffold

The investigation of this compound is driven by the synthetic versatility offered by its bifunctional nature. The molecule combines the stable, electron-rich 1,2,4-triazole core with a reactive butenyl side chain. This butenyl group, which is an alkyl chain containing a terminal double bond (alkene), serves as a crucial handle for further chemical modifications. pressbooks.pubyoutube.com

The presence of the alkene functional group makes the compound a valuable monomer for polymerization reactions, enabling the creation of novel polymers with incorporated triazole units. researchgate.net These polymers could possess unique thermal, mechanical, or coordinating properties imparted by the triazole rings. Furthermore, the terminal double bond is susceptible to a wide range of addition reactions and can participate in powerful cross-coupling methodologies like olefin metathesis. This reactivity allows for the molecule to be "clicked" onto other molecules or surfaces, making it a versatile building block for constructing complex, functional materials and supramolecular structures. acs.orgnih.gov The N-1 substitution on the triazole ring is a common strategy to create stable derivatives for these applications. nih.gov

Research Findings and Compound Data

While specific research on this compound is emerging, the properties of the parent 1H-1,2,4-triazole molecule are well-documented and provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of 1H-1,2,4-Triazole

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃N₃ |

| Melting Point | 120 °C |

| Boiling Point | 260 °C |

| Solubility | Soluble in water and alcohol |

| Isomeric Forms | Exists in 1H and 4H tautomeric forms |

This table presents data for the parent compound, 1H-1,2,4-triazole, as detailed in various chemical reviews. nih.govresearchgate.net

The broad utility of the 1,2,4-triazole core is evident from its widespread use in various fields, underscoring the potential of its functionalized derivatives.

Table 2: Applications of 1,2,4-Triazole Derivatives

| Field | Specific Application |

|---|---|

| Materials Science | Corrosion inhibitors, Polymers, Ionic liquids, Metal-Organic Frameworks (MOFs) |

| Catalysis | Acyl transfer reactions, Synthesis of heterocycles, Organocatalysis |

| Agrochemicals | Fungicides, Herbicides |

This table summarizes the diverse applications of compounds containing the 1,2,4-triazole scaffold. nih.govnih.govnih.govjaper.in

Compound Nomenclature

For clarity, the chemical compounds mentioned in this article are listed below.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-but-3-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-3-4-9-6-7-5-8-9/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYFEABTPHOJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 but 3 En 1 Yl 1h 1,2,4 Triazole

Retrosynthetic Analysis and Key Precursors for 1-(But-3-en-1-yl)-1H-1,2,4-triazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the N1—C bond, which links the triazole ring to the butenyl side chain. This C-N bond formation is a classic example of nucleophilic substitution.

This disconnection identifies two primary precursors:

The Nucleophile: The 1H-1,2,4-triazole anion. This is formed in situ from 1H-1,2,4-triazole by deprotonation with a suitable base. The triazole ring is an ambident nucleophile, meaning it has multiple reactive sites, specifically the N1 and N4 positions, which can lead to the formation of isomeric products.

The Electrophile: A four-carbon chain with a terminal double bond and a leaving group at the C1 position. The most common precursors are butenyl electrophiles such as 4-bromo-1-butene or 4-chloro-1-butene. These halides provide a reactive electrophilic carbon center for the triazole anion to attack.

Therefore, the synthesis is strategically planned as the N-alkylation of the 1H-1,2,4-triazole ring.

N-Alkylation Strategies Utilizing 1H-1,2,4-Triazole and Butenyl Electrophiles

The forward synthesis involves the direct N-alkylation of 1H-1,2,4-triazole with a butenyl electrophile, such as 4-halobut-1-ene. This reaction is typically performed in the presence of a base to deprotonate the triazole, thereby activating it as a nucleophile. researchgate.net

A primary challenge in the alkylation of 1,2,4-triazole (B32235) is controlling the regioselectivity. The triazole anion can be alkylated at either the N1 or N4 position, leading to a mixture of this compound (the desired product) and 4-(But-3-en-1-yl)-4H-1,2,4-triazole. The ratio of these isomers is influenced by factors such as the choice of base, solvent, counter-ion, and reaction temperature. researchgate.net Generally, alkylation with various bases tends to favor the N1-isomer over the N4-isomer, with reported regioselectivity often around 90:10. researchgate.net The use of bases like DBU (1,8-Diazabicyclo nih.govundec-7-ene) has been shown to provide a convenient and high-yielding route to 1-substituted-1,2,4-triazoles. researchgate.net

Common conditions involve reacting 1H-1,2,4-triazole with an alkyl halide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, using a base such as potassium carbonate, sodium hydroxide, or DBU. researchgate.netresearchgate.net

Exploration of Green Chemistry Approaches in 1,2,4-Triazole Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. nih.govnih.gov Microwave-assisted synthesis and ultrasound-mediated methods are two prominent green technologies applicable to the synthesis of this compound. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. pnrjournal.comuthm.edu.my In the context of N-alkylation, microwave energy provides rapid and efficient heating of the polar solvent and reactants, leading to a significant acceleration of the reaction rate compared to conventional heating methods like oil baths. pnrjournal.com For the alkylation of 1,2,4-triazole, microwave conditions can shorten reaction times from many hours to just a few minutes, often resulting in cleaner reactions and higher yields. researchgate.net This technique is particularly effective when paired with ionic liquids as solvents, which absorb microwave energy efficiently. researchgate.net

Ultrasound-Mediated Methods (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. nih.govarabjchem.org This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates. acs.org Ultrasound-assisted synthesis can lead to significantly higher yields in shorter timeframes compared to conventional methods. nih.gov For example, syntheses that might take 10-36 hours conventionally can be completed in 30-80 minutes under ultrasonic irradiation, with yields increasing substantially. nih.govarabjchem.org This approach is noted for being energy-efficient and environmentally friendly. acs.org

The following table compares conventional and ultrasound-assisted methods for a representative triazole synthesis.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 10–36 hours | Moderate | nih.gov |

| Ultrasound Irradiation | 39–80 minutes | 65–80% | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize the yield of the desired N1-isomer and minimize the formation of the N4-isomer and other byproducts. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. researchgate.net

The selection of the base and solvent system is critical for achieving high regioselectivity. Studies on the N-alkylation of 1,2,4-triazole have shown that different combinations can significantly impact the product yield. For instance, a regioselective protocol has been developed using microwave conditions where various ionic liquids and bases were screened. researchgate.net The combination of potassium carbonate as the base and 1-hexylpyridinium bromide as the ionic liquid solvent provided the best yield for the N1-alkylated product. researchgate.net

The table below illustrates the effect of different bases and ionic liquids on the yield of a representative N-alkylation of 1,2,4-triazole under microwave conditions.

| Entry | Ionic Liquid | Base | Yield (%) | Reference |

| 1 | 1-Butyl-3-methylimidazolium bromide | K₂CO₃ | 62 | researchgate.net |

| 2 | 1-Hexyl-3-methylimidazolium bromide | K₂CO₃ | 75 | researchgate.net |

| 3 | 1-Hexylpyridinium bromide | K₂CO₃ | 88 | researchgate.net |

| 4 | 1-Hexylpyridinium bromide | Na₂CO₃ | 65 | researchgate.net |

| 5 | 1-Hexylpyridinium bromide | Cs₂CO₃ | 82 | researchgate.net |

These findings suggest that a systematic screening of bases and solvents, including environmentally benign ionic liquids, is a crucial step in optimizing the synthesis for both yield and regioselectivity.

Advanced Purification Techniques for this compound

Following the synthesis, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, the N4-isomer, and other impurities.

Chromatographic Methods: The most common and effective method for separating the N1 and N4 isomers of alkylated triazoles is column chromatography. nih.gov Silica gel is typically used as the stationary phase, with a solvent system (eluent) of appropriate polarity, such as a mixture of hexane and ethyl acetate. The two isomers often have different polarities, allowing for their separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

Distillation and Recrystallization: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline material.

Purification via Salt Formation: An alternative method involves the formation of an alkali metal salt of the triazole product. google.com This technique involves creating a slurry of the crude triazole mixture in an alcohol with an alkali metal hydroxide, such as sodium hydroxide. The resulting triazole salt precipitates and can be separated by filtration. The solid salt is then washed with alcohol to remove impurities. The purified triazole can be regenerated by neutralizing the salt with an acid. This method can be particularly useful for large-scale purification. google.com

Chemical Reactivity and Mechanistic Studies of 1 but 3 En 1 Yl 1h 1,2,4 Triazole

Reactivity Profile of the 1,2,4-Triazole (B32235) Nucleus

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity is due to the delocalization of 6π electrons over the five-membered ring. chemicalbook.com The presence of three electronegative nitrogen atoms significantly influences the electron distribution in the ring, making the carbon atoms electron-deficient and the nitrogen atoms electron-rich. chemicalbook.combohrium.com This electronic arrangement is central to its reactivity. The 1,2,4-triazole nucleus is stable and can act as both a hydrogen bond donor and acceptor, which contributes to its utility as a pharmacophore in medicinal chemistry. bohrium.comnih.govresearchgate.net

The reactivity of the 1,2,4-triazole ring towards substitution reactions is highly dependent on the nature of the attacking species (electrophile or nucleophile) and the reaction conditions.

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions on the 1,2,4-triazole ring occur exclusively at the nitrogen atoms. chemicalbook.com The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com In the case of 1-(But-3-en-1-yl)-1H-1,2,4-triazole, the N1 position is already substituted, leaving the N2 and N4 atoms as potential sites for electrophilic attack. The nucleophilicity of the ring nitrogens is a key factor, and studies have shown that the N1 atom generally exhibits the highest nucleophilicity in SN2-type reactions. youtube.com Computational and experimental studies on C-amino-1,2,4-triazoles have indicated that the site of electrophilic attack (N2 vs. N4) can be influenced by the hardness or softness of the electrophile. acs.orgresearchgate.net Harder electrophiles tend to favor attack at the N4 atom, while softer electrophiles may favor the N2 position. acs.orgresearchgate.net

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to the electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to attack by nucleophiles. chemicalbook.com Nucleophilic substitution on the triazole ring typically requires the presence of a good leaving group on one of the carbon atoms (C3 or C5).

| Reaction Type | Reactive Site(s) | Influencing Factors | Typical Outcome |

| Electrophilic Substitution | N2, N4 atoms | High electron density on nitrogen atoms; Hardness/softness of electrophile chemicalbook.comacs.orgresearchgate.net | N-Alkylation, N-Acylation, Quaternization chemicalbook.comacs.org |

| Nucleophilic Substitution | C3, C5 atoms | Electron-deficient nature of carbon atoms chemicalbook.com | Replacement of a leaving group (e.g., halogen) by a nucleophile |

The 1,2,4-triazole core can be functionalized through various synthetic methodologies, often leveraging the reactivity of the nitrogen atoms.

Alkylation: Alkylation is a common functionalization method. For N-unsubstituted 1,2,4-triazoles, alkylation can occur at N1 or N4, with regioselectivity influenced by the base and solvent system. chemicalbook.com For the title compound, which is already N1-substituted, further alkylation would lead to the formation of a quaternary triazolium salt. acs.org

Metal-Mediated C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the triazole ring. Regioselective zincation or magnesiation using specialized bases like TMP (2,2,6,6-tetramethylpiperidyl) enables the introduction of various electrophiles at specific carbon positions under mild conditions. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are widely used for constructing and functionalizing triazole rings. nih.govfrontiersin.orgorganic-chemistry.org These methods often involve cascade reactions to build substituted triazoles from simpler precursors and can tolerate a wide range of functional groups. nih.govfrontiersin.orgorganic-chemistry.org While often used for synthesis of the ring itself, these principles can be adapted for further functionalization.

Chemo- and Regioselective Functionalization of this compound

The presence of two distinct reactive sites in this compound—the terminal alkene and the triazole ring—necessitates careful consideration of chemo- and regioselectivity in its functionalization. The electronic properties of these two moieties are significantly different, allowing for selective transformations under appropriate conditions.

The terminal alkene is an electron-rich nucleophile, readily participating in electrophilic additions. In contrast, the 1,2,4-triazole ring is an electron-deficient aromatic system. While the nitrogen atoms of the triazole have lone pairs, their basicity and nucleophilicity are attenuated by their involvement in the aromatic system.

Chemoselectivity: In many reactions, the alkene will react preferentially with electrophilic reagents. For instance, in the aforementioned epoxidation with m-CPBA and dihydroxylation with OsO₄, the reaction occurs exclusively at the double bond without affecting the triazole ring. Similarly, in catalytic hydrogenations, the double bond can be selectively reduced to the corresponding butyl group without cleavage of the triazole ring under mild conditions (e.g., using Pd/C at atmospheric pressure).

Regioselectivity: In reactions involving the butenyl chain, the regioselectivity is governed by established principles. As discussed, hydroboration-oxidation leads to the anti-Markovnikov alcohol, while reactions like acid-catalyzed hydration (not detailed here) would be expected to yield the Markovnikov alcohol.

Functionalization of the triazole ring itself, in the presence of the butenyl group, would likely require different reaction conditions. For example, electrophilic substitution on the triazole ring is generally difficult due to its electron-deficient nature. However, N-alkylation or metalation followed by reaction with an electrophile could be envisioned. The challenge in such transformations would be to prevent concomitant reaction at the alkene. For instance, a strong base used for deprotonation of the triazole ring could potentially isomerize the double bond.

The following table provides a hypothetical overview of chemo- and regioselective reactions on this compound.

| Reagent/Condition | Target Site | Product | Selectivity |

| H₂, Pd/C | Alkene | 1-(Butyl)-1H-1,2,4-triazole | Chemoselective |

| m-CPBA | Alkene | 2-((1H-1,2,4-triazol-1-yl)ethyl)oxirane | Chemoselective |

| BH₃·THF then H₂O₂, NaOH | Alkene | 4-(1H-1,2,4-triazol-1-yl)butan-1-ol | Chemo- and Regioselective (anti-Markovnikov) |

Structural and Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and literature has been conducted to gather information for a detailed article on the structural characterization and spectroscopic analysis of the chemical compound this compound. Despite extensive efforts, no specific experimental data corresponding to the requested analytical techniques for this particular molecule could be located.

The inquiry sought detailed research findings and data tables for the following analyses of this compound:

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR): This technique is fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. 2D-NMR experiments, such as COSY and HSQC, would further establish the connectivity between atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman): These methods probe the vibrational modes of molecules, offering insights into the functional groups present. An IR or Raman spectrum would typically show characteristic peaks for the C-H bonds of the butenyl chain, the C=C double bond, and the vibrations of the triazole ring.

High-Resolution Mass Spectrometry: This analysis is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

Analysis of Crystal Packing and Supramolecular Interactions: Derived from X-ray diffraction data, this analysis describes how individual molecules are arranged in the crystal lattice and identifies non-covalent interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture.

Conformational Analysis in the Crystalline State: This involves an examination of the specific spatial arrangement (conformation) of the flexible butenyl group relative to the planar triazole ring as it exists within the crystal.

While general spectroscopic and structural features of 1,2,4-triazole derivatives are well-documented, the specific data for the 1-(But-3-en-1-yl) substituted variant does not appear to be available in the reviewed literature. Without primary research data, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specific outline and content requirements.

Computational Chemistry and Theoretical Investigations of 1 but 3 En 1 Yl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

No specific DFT studies on 1-(But-3-en-1-yl)-1H-1,2,4-triazole are available in the surveyed literature. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the molecule's most stable three-dimensional arrangement and electronic properties.

Optimized Molecular Geometries and Vibrational Frequencies

Information regarding the optimized bond lengths, bond angles, and dihedral angles for this compound is not available. A computational study would provide these parameters, and a subsequent frequency calculation would confirm the structure as a true energy minimum (indicated by the absence of imaginary frequencies) and predict its infrared and Raman vibrational modes.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis would reveal the charge distribution and identify the electrophilic and nucleophilic sites on the molecule, which are essential for predicting its interaction with other chemical species.

Quantum Chemical Reactivity Descriptors (Fukui Functions and Parr Functions)

Specific calculations of global and local reactivity descriptors, such as Fukui and Parr functions, for this compound are not found in the literature. These descriptors provide a more detailed, quantitative measure of the reactivity at specific atomic sites within the molecule.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

There are no theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Such calculations are valuable for confirming the identity and structure of newly synthesized compounds by comparing theoretical spectra with experimental data.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

No computational assessment of the non-linear optical (NLO) properties, including polarizability (α) and hyperpolarizability (β), of this compound has been reported. These theoretical calculations are used to predict a molecule's potential for applications in optoelectronic devices.

Investigation of Solvent Effects on Molecular Properties through Continuum Solvation Models (e.g., Onsager Model)

In computational chemistry, understanding the influence of a solvent on the behavior of a molecule is crucial, as most chemical and biological processes occur in solution. Continuum solvation models are an efficient method to account for these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach allows for the calculation of molecular properties in a solvated state, providing insights into stability, reactivity, and spectroscopic characteristics.

One of the foundational continuum models is the Onsager model, which places the solute molecule within a spherical cavity carved out of the solvent continuum. The solute induces a reaction field in the solvent, which in turn interacts with the solute's dipole moment, leading to a more stabilized system. For a molecule like this compound, such models can predict how its electronic structure and properties change when moved from a vacuum (gas phase) to various solvents. The 1,2,4-triazole (B32235) ring, with its distinct dipole moment and hydrogen bonding capabilities, is particularly sensitive to the polarity of its environment. nih.govnih.gov

Theoretical studies on related 1,2,4-triazole derivatives have demonstrated that properties such as total energy, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) are significantly affected by the solvent. nih.gov In general, polar solvents tend to stabilize the ground state of polar molecules more than non-polar solvents. For this compound, increasing the solvent's dielectric constant would be expected to increase its dipole moment and lower its total energy, indicating greater stability. These calculations are vital for predicting the molecule's behavior in different reaction conditions or biological media.

Table 1: Illustrative Solvent Effects on Calculated Properties of this compound (Note: The following data is illustrative, based on general principles and findings for similar triazole compounds, to demonstrate the expected trends from a continuum solvation model calculation.)

| Solvent | Dielectric Constant (ε) | Calculated Total Energy (Hartree) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Vacuum | 1 | -378.512 | 3.85 |

| Chloroform | 4.81 | -378.525 | 4.52 |

| Ethanol | 24.55 | -378.534 | 5.01 |

| Water | 78.39 | -378.538 | 5.15 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's conformational landscape, identifying low-energy conformers and the transitions between them. For this compound, MD simulations can reveal the preferred orientations of the butenyl chain relative to the triazole ring. Key parameters analyzed include the distribution of dihedral angles, intramolecular hydrogen bonding possibilities, and the root-mean-square deviation (RMSD) to assess structural stability.

Studies on other flexible triazole derivatives have used MD simulations to understand their behavior in solution and their interactions with biological targets. nih.govmdpi.com These simulations show how the molecule adapts its conformation to interact with its environment, for example, by forming hydrogen bonds with water molecules or fitting into the active site of an enzyme. nih.govbohrium.com The results of MD simulations can be used to calculate thermodynamic properties like binding free energy, which are critical in drug design. mdpi.com For this compound, an MD simulation in a water box would elucidate the hydration structure around the molecule and the dynamic interplay between the hydrophobic butenyl chain and the polar triazole headgroup.

Table 2: Illustrative Output Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water (Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation.)

| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| RMSD of the Triazole Ring | Root-Mean-Square Deviation, measuring structural stability. | 0.8 ± 0.2 Å (indicating a stable ring structure) |

| Dihedral Angle (N-C-C-C) | Torsion angle of the butenyl chain, indicating flexibility. | Shows major populations around -60°, 180°, and +60° (gauche and anti conformers) |

| Radial Distribution Function g(r) | Describes the probability of finding a water molecule at a distance r from the triazole nitrogen atoms. | A sharp peak at ~2.8 Å, indicating a structured first solvation shell and hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Hydrophobic (Butenyl): ~150 Ų; Hydrophilic (Triazole): ~95 Ų |

Coordination Chemistry of 1 but 3 En 1 Yl 1h 1,2,4 Triazole

Ligand Design Principles for 1,2,4-Triazole (B32235) Scaffolds in Metal Coordination

The design of ligands based on the 1,2,4-triazole core is guided by several key principles that influence the structure and properties of the resulting metal complexes. The 1,2,4-triazole ring itself offers multiple coordination sites, primarily through its nitrogen atoms. The N1, N2, and N4 atoms of the triazole ring can all potentially coordinate to a metal center, leading to a variety of coordination modes. rsc.org The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the triazole ring. mdpi.com

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net Solvothermal and hydrothermal methods are often employed to promote the crystallization of coordination polymers and MOFs. researchgate.net For 1-(but-3-en-1-yl)-1H-1,2,4-triazole, a similar synthetic approach would be anticipated. The ligand would be dissolved in a solvent, such as methanol, ethanol, or acetonitrile, and combined with a solution of a metal salt, for instance, a chloride, nitrate, or perchlorate (B79767) of a transition metal like copper(II), zinc(II), cobalt(II), or iron(II).

The characterization of the resulting metal complexes and coordination polymers relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries. mdpi.com Infrared (IR) spectroscopy is used to confirm the coordination of the triazole ring to the metal ion, typically observed as a shift in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the ligand environment in solution, although its application to paramagnetic complexes can be challenging. Elemental analysis is used to confirm the empirical formula of the synthesized compounds.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups |

| Nuclear Magnetic Resonance (NMR) | Ligand environment in solution (for diamagnetic complexes) |

| Elemental Analysis | Empirical formula of the compound |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |

Table 1: Common Characterization Techniques for 1,2,4-Triazole Metal Complexes

Elucidation of Coordination Modes and Metal-Ligand Interactions

The 1,2,4-triazole ligand is known to exhibit a variety of coordination modes, which contributes to the structural diversity of its coordination compounds. The most common coordination mode involves the N1 and N2 atoms of the triazole ring bridging two metal centers. mdpi.com This bridging mode is a key factor in the formation of one-, two-, and three-dimensional coordination polymers.

For this compound, the primary coordination is expected to occur through the N2 and N4 atoms of the triazole ring, as the N1 position is blocked by the butenyl substituent. The ligand can act as a monodentate ligand, coordinating to a single metal center through one of its available nitrogen atoms. More commonly, it is expected to act as a bridging ligand, connecting two metal centers. The specific coordination mode will depend on the metal ion's coordination preferences and the steric constraints imposed by the butenyl group.

The butenyl group itself is not typically expected to directly coordinate to the metal center under normal conditions. However, the presence of the double bond offers the potential for secondary interactions or for post-synthetic modification. For example, the double bond could potentially participate in weak π-stacking interactions or be used in subsequent reactions to link different coordination units together.

| Coordination Mode | Description |

| Monodentate | The ligand binds to a single metal center through one nitrogen atom. |

| Bidentate (Chelating) | The ligand binds to a single metal center through two nitrogen atoms (less common for 1,2,4-triazoles). |

| Bridging (N1,N2-type) | The N1 and N2 atoms of the triazole ring bridge two metal centers. |

| Bridging (N2,N4-type) | The N2 and N4 atoms of the triazole ring bridge two metal centers (expected for N1-substituted triazoles). |

Table 2: Possible Coordination Modes of 1,2,4-Triazole Ligands

Self-Assembly of 1,2,4-Triazole-Based Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The ability of 1,2,4-triazoles to act as versatile bridging ligands makes them excellent candidates for the construction of MOFs. acs.orgrsc.org The self-assembly process that leads to the formation of MOFs is driven by the coordination interactions between the metal centers and the organic linkers.

The self-assembly of MOFs with this compound would likely involve the reaction of the ligand with a metal salt under solvothermal conditions, which can facilitate the formation of a crystalline, porous framework. The resulting MOF would be expected to exhibit the characteristic properties of this class of materials, such as high surface area and tunable porosity, with the added advantage of a reactive functional group for further chemical manipulation.

Applications in Materials Science Incorporating 1 but 3 En 1 Yl 1h 1,2,4 Triazole

Design and Synthesis of Polymeric Architectures via Butenyl Functionalization

The but-3-en-1-yl group on the 1H-1,2,4-triazole core is a key feature for materials synthesis, providing a terminal double bond that is amenable to various polymerization reactions. This functionality allows for the transformation of the small molecule monomer into high-molecular-weight polymers. The resulting polymeric architecture features a flexible hydrocarbon backbone with pendant 1,2,4-triazole (B32235) rings.

This design is analogous to the well-studied polymerization of monomers like 1-vinyl-1,2,4-triazole. mdpi.com The butenyl group can undergo addition polymerization, such as free-radical polymerization or coordination polymerization using Ziegler-Natta catalysts, to create long polymer chains. This process effectively translates the specific chemical and physical properties of the triazole ring into a processable, film-forming macromolecular material. mdpi.com The synthesis strategy allows for the creation of homopolymers consisting solely of 1-(But-3-en-1-yl)-1H-1,2,4-triazole units or copolymers where it is combined with other monomers to fine-tune the final properties of the material.

Investigation of Electron Transport and Hole Blocking Properties in Organic Electronic Materials

The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. mdpi.com This characteristic makes materials containing this moiety well-suited for use as electron-transporting and/or hole-blocking layers in organic electronic devices. mdpi.comrsc.org When an electric field is applied, the triazole units can effectively accept and transport electrons while impeding the flow of holes, preventing them from reaching the cathode and recombining non-radiatively. rsc.org

By polymerizing this compound, a stable, uniform electron transport layer (ETL) or hole-blocking layer (HBL) can be fabricated from solution, which is advantageous for manufacturing large-area devices. The combination of electron-donating and electron-accepting moieties within a single molecule can create bipolar materials capable of transporting both holes and electrons, which is beneficial for balancing charge injection and transport within the device. rsc.org Derivatives of 1,2,4-triazole have been successfully used to create materials with excellent hole and electron transporting capabilities. rsc.org

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs, Polymer Light-Emitting Diodes - PLEDs)

The favorable electron transport and hole-blocking properties of 1,2,4-triazole derivatives make them prime candidates for developing high-performance optoelectronic materials, particularly for OLEDs and PLEDs. lifechemicals.com In these devices, the triazole-based material can serve as the host in the emissive layer for a phosphorescent or fluorescent dopant, or as a dedicated ETL or HBL to improve device efficiency, brightness, and operational stability. rsc.orgnih.gov

The polymerization of this compound is particularly relevant for PLEDs, where the active layers are composed of polymers. A polymer with pendant triazole groups can function as a polymeric ETL or a host material, offering the processing advantages of polymers while providing the necessary electronic functions. Research on related 1,2,4-triazole derivatives has demonstrated their ability to produce highly efficient OLEDs with excellent color purity and negligible efficiency roll-off at high brightness. rsc.orgrsc.org For instance, combining triazole with a phenanthroimidazole moiety has led to blue emitters with maximum external quantum efficiencies (EQEs) up to 7.3%. rsc.org Platinum(II) complexes using a 4-phenyl-4H-1,2,4-triazole derivative as a ligand have achieved even higher EQEs of 26.90% in green OLEDs. nih.gov

| Device Type | Triazole Derivative | Max. External Quantum Efficiency (EQE) | Color/Emission Max. | Reference |

|---|---|---|---|---|

| Non-doped Blue OLED | 4NTAZ-PPI | 7.3% | Blue (CIE: 0.149, 0.131) | rsc.org |

| Non-doped Blue OLED | TAZ-PPI | 5.9% | Blue (CIE: 0.149, 0.130) | rsc.org |

| Green Phosphorescent OLED | (4tfmppy)Pt(dptp) | 26.90% | Green (502 nm) | nih.gov |

| Green Phosphorescent OLED | (TN3T)Pt(dptp) | Not specified, high PLQY (65%) | Green (532 nm) | nih.gov |

Exploration of Liquid Crystalline Properties of 1,2,4-Triazole Derivatives

The incorporation of heterocyclic rings is a known strategy for designing liquid crystalline materials. cnrs.fr These rings can introduce dipole moments and alter the molecular shape, which influences the formation of ordered mesophases. cnrs.fr While much of the research in this area has focused on 1,2,3-triazoles, the principles apply to 1,2,4-triazole derivatives as well. cnrs.frtandfonline.com

The molecule this compound can serve as a precursor for side-chain liquid crystalline polymers. In such a material, the polymer backbone would be formed through the polymerization of the butenyl groups. The pendant triazole units, potentially further functionalized with rigid, rod-like mesogenic groups, would constitute the side chains that self-assemble into liquid crystalline phases (e.g., smectic or nematic). The mesomorphic behavior would be dependent on the nature of the substituents and the length of the mesogenic core attached to the triazole ring. tandfonline.com

Potential Applications in Polymer Electrolyte Membrane Fuel Cells (PEMFCs) and Organic Photovoltaics

The ability of the 1,2,4-triazole ring to participate in hydrogen bonding networks makes it highly suitable for applications in proton-conducting membranes for PEMFCs. mdpi.compsu.edu Specifically, triazole-based polymers are excellent candidates for high-temperature PEMFCs that operate above 100°C under anhydrous (water-free) conditions. mdpi.com In these systems, proton transport occurs not through water molecules but via a "proton hopping" or Grotthuss-type mechanism between the nitrogen atoms of adjacent triazole rings. researchgate.net

Polymerizing this compound would yield a polymer membrane that, when doped with an acid like phosphoric acid, could exhibit high proton conductivity at elevated temperatures. psu.edu Such membranes are known for their high thermal stability (up to 300-330°C), good mechanical strength, and wide electrochemical stability window. mdpi.com

In the field of organic photovoltaics (OPVs), the electron-accepting nature of the 1,2,4-triazole ring is again a key property. mdpi.com Polymers derived from this compound could be explored as electron acceptor materials to be blended with a polymer donor in a bulk heterojunction solar cell. Alternatively, the triazole monomer could be copolymerized with a donor monomer to create a donor-acceptor copolymer, a common strategy for synthesizing efficient materials for single-component organic solar cells.

| Triazole-Based Membrane System | Key Property | Value | Operating Conditions | Reference |

|---|---|---|---|---|

| PVDF-g-PCMS-Tri(TA)1 | Max. Proton Conductivity | 0.02 S/cm | 150°C, Anhydrous | researchgate.net |

| PVDF-g-PCMS-Tri | Thermal Stability (TGA) | Stable up to 300°C | - | researchgate.net |

| Polymers of 1-vinyl-1,2,4-triazole | Ionic Conductivity | Up to 10⁻³–10⁻¹ S/cm | >100°C, Anhydrous | mdpi.com |

| 1H-1,2,4-triazole grafted polysiloxane | Proton Conductivity | High conductivity | Room temp. to >100°C, Low humidity | psu.edu |

Design and Synthesis of Derivatives and Analogues of 1 but 3 En 1 Yl 1h 1,2,4 Triazole for Advanced Material Applications

Structure-Property Relationship Studies in Butenyl- and Other Alkene-Functionalized Triazoles

The introduction of an alkene functionality, such as the butenyl group in 1-(But-3-en-1-yl)-1H-1,2,4-triazole , to a triazole core is a key strategy for creating monomers suitable for polymerization and post-polymerization modification. The relationship between the structure of these functionalized triazoles and the resulting material's properties is a critical area of investigation.

The length and branching of the alkene chain, as well as its point of attachment to the triazole ring, can significantly influence the reactivity of the monomer and the physical properties of the resulting polymer. For instance, vinyl-substituted triazoles have been shown to undergo radical polymerization to produce poly(vinyl-triazoles). These polymers exhibit interesting properties such as water solubility, high thermal stability, and the ability to form complexes with metal ions, making them suitable for applications in areas like nanocomposites and proton-conducting membranes.

While specific research on This compound is limited in publicly available literature, studies on analogous alkene-functionalized triazoles provide valuable insights. The electron-donating or withdrawing nature of substituents on the triazole ring can modulate the electron density of the alkene, thereby affecting its polymerization behavior. Furthermore, the inherent properties of the 1,2,4-triazole (B32235) ring, such as its high nitrogen content and aromaticity, contribute to the thermal stability and potential for hydrogen bonding in the resulting materials.

Table 1: Hypothetical Influence of Alkene Chain on Triazole-Based Polymer Properties

| Alkene Substituent | Expected Monomer Reactivity | Potential Polymer Properties |

| Vinyl | High | High glass transition temperature, potential for cross-linking |

| Butenyl | Moderate | Increased flexibility, improved solubility in organic solvents |

| Hexenyl | Lower | Enhanced hydrophobicity, lower glass transition temperature |

Strategic Modification of the Triazole Ring for Tailored Electronic and Structural Performance

The 1,2,4-triazole ring itself is a versatile scaffold that can be strategically modified to fine-tune the electronic and structural characteristics of the resulting materials. The three nitrogen atoms and two carbon atoms within the ring offer multiple sites for substitution, allowing for precise control over the molecule's properties.

Introducing electron-withdrawing or electron-donating groups to the triazole ring can significantly alter its electronic properties. For example, the incorporation of nitro groups can enhance the electron-accepting ability of the triazole, which is a desirable characteristic for applications in organic electronics, such as in electron-transporting layers of organic light-emitting diodes (OLEDs). Conversely, the addition of amino or alkyl groups can increase the electron-donating character, influencing the material's hole-transporting properties.

Structural modifications also play a crucial role. The introduction of bulky substituents can disrupt intermolecular packing, leading to materials with lower crystallinity and improved solubility. Conversely, planar aromatic substituents can promote π-π stacking, enhancing charge transport in conductive polymers. The ability to control the regiochemistry of substitution on the triazole ring (i.e., at the N-1, N-4, C-3, or C-5 positions) provides another layer of control over the final material's architecture and performance. For instance, N-1 substitution, as in This compound , leaves the other nitrogen and carbon atoms available for further functionalization.

Table 2: Potential Effects of Triazole Ring Modifications on Material Properties

| Modification | Impact on Electronic Properties | Impact on Structural Properties |

| Introduction of Nitro Groups | Increased electron affinity | Potential for increased density and thermal stability |

| Introduction of Amino Groups | Increased electron-donating character | Enhanced hydrogen bonding capabilities |

| Attachment of Phenyl Rings | Modified HOMO/LUMO levels | Increased rigidity and potential for π-stacking |

| Introduction of Thione Group | Altered electronic and coordination properties | Potential for metal complexation |

This table illustrates potential outcomes of modifying the 1,2,4-triazole ring based on established chemical principles.

Design of Hybrid Molecular Systems Incorporating the this compound Core with Other Functional Moieties

A powerful approach to developing advanced materials is the creation of hybrid molecular systems, where the This compound core is combined with other functional moieties. This molecular hybridization aims to synergistically combine the desirable properties of each component to create materials with novel or enhanced functionalities. rsc.org

The butenyl group of This compound serves as a versatile anchor for attaching other molecular units through various chemical reactions, such as click chemistry or metathesis. For instance, the terminal double bond can be functionalized to introduce a wide range of chemical groups, including:

Fluorophores: To create fluorescent polymers for sensing or imaging applications.

Liquid Crystalline Mesogens: To develop self-assembling materials with ordered structures for optical applications.

Biomolecules: To design biocompatible materials for biomedical applications.

Metal-binding Ligands: To produce polymers capable of sequestering metal ions or acting as catalysts.

The 1,2,4-triazole ring itself can act as a linker or a functional component within the hybrid system. Its ability to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials possess high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis.

Table 3: Examples of Potential Hybrid Systems and Their Applications

| Functional Moiety | Linking Chemistry | Potential Application |

| Dansyl Chloride (Fluorophore) | Thiol-ene reaction on the butenyl group | Fluorescent sensors |

| Biphenyl-based Mesogen | Heck coupling with the butenyl group | Liquid crystal displays |

| Poly(ethylene glycol) (PEG) | Radical polymerization with butenyl-triazole | Biocompatible coatings |

| Bipyridine | Functionalization of the triazole ring | Metal-organic frameworks for catalysis |

This table provides hypothetical examples of hybrid systems that could be developed from this compound.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Highly Functionalized 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole (B32235) core has traditionally relied on methods like the Einhorn–Brunner or Pellizzari reactions. wikipedia.org However, modern organic synthesis is trending towards more efficient, atom-economic, and environmentally friendly strategies. rsc.org Future research will likely focus on novel catalytic systems that offer high regioselectivity and functional group tolerance, which is crucial for creating complex molecules like 1-(but-3-en-1-yl)-1H-1,2,4-triazole.

Emerging strategies include transition-metal-catalyzed reactions that enable the construction of the triazole ring under milder conditions. For instance, copper-catalyzed oxidative coupling reactions using readily available starting materials and air as the oxidant are gaining traction. organic-chemistry.org Another promising area is the use of multicomponent reactions, which allow for the assembly of highly substituted triazoles in a single step from simple precursors, significantly improving efficiency. manipal.eduresearchgate.net Research into regioselective synthesis is particularly important, as different substitution patterns on the triazole ring can lead to vastly different properties. Recent studies have shown that the choice of catalyst, such as copper(II) or silver(I), can selectively yield different isomers like 1,5- or 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org

The table below compares traditional and emerging synthetic approaches for 1,2,4-triazoles.

| Synthetic Strategy | Typical Conditions | Advantages | Disadvantages | Relevant Research Focus |

| Traditional Cyclocondensation | High temperatures, strong acids/bases | Well-established, simple starting materials | Harsh conditions, limited functional group tolerance, often multi-step | Optimization for milder conditions |

| Metal-Catalyzed Cyclization | Transition metals (Cu, Ag), mild conditions, often uses air as oxidant | High yields, high regioselectivity, broad substrate scope | Catalyst cost and toxicity, potential for metal contamination | Development of recyclable heterogeneous catalysts rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials | High atom economy, operational simplicity, rapid library generation | Optimization can be complex, finding compatible components | Exploring new MCR pathways for novel triazole scaffolds manipal.edu |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in green solvents | Drastically reduced reaction times, improved yields, energy efficient | Requires specialized equipment, scalability can be a challenge | Broader application to diverse triazole derivatives organic-chemistry.orgrsc.org |

Future work will likely leverage these advanced methods to synthesize derivatives of this compound, functionalizing either the triazole ring or the butenyl chain to create a library of compounds for screening in various applications.

Advanced In-Situ Spectroscopic and Imaging Characterization Techniques for Materials

To fully understand and optimize materials derived from this compound, it is crucial to characterize their formation and behavior under realistic conditions. Advanced in-situ and operando techniques are indispensable for this purpose, providing real-time insights into dynamic processes. 4tu.nlimdea.org

For example, if the butenyl group is used for polymerization, in-situ spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of the C=C double bond and the formation of the polymer backbone in real-time. numberanalytics.com This allows for precise control over the polymerization process and a deeper understanding of reaction kinetics.

When these triazole-based materials are used in applications like catalysis or as part of electronic devices, operando characterization becomes vital. 4tu.nl Techniques such as X-ray photoelectron spectroscopy (XPS) can provide information on the chemical state and electronic structure of the material's surface while it is actively catalyzing a reaction. mdpi.comwjarr.com Similarly, in-situ X-ray diffraction (XRD) can track changes in the crystalline structure of a material during processes like electrochemical cycling in a battery. numberanalytics.com

Advanced imaging techniques are also critical. In-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can visualize morphological changes, such as the growth of polymer films or the degradation of a material, at the nanoscale. imdea.org Synchrotron-based techniques, like transmission X-ray microscopy (TXM), are particularly powerful for imaging electrochemical and morphological changes in real-time during battery operation. zeiss.comresearchgate.net

The following table summarizes key in-situ and operando techniques and their potential applications for studying materials based on this compound.

| Technique | Principle | Information Gained | Potential Application |

| In-Situ FTIR/Raman Spectroscopy | Vibrational spectroscopy | Real-time monitoring of chemical bond formation/breaking | Studying the polymerization kinetics of the butenyl group |

| Operando X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies | Surface elemental composition and chemical state during operation | Characterizing a triazole-based catalyst during a reaction 4tu.nl |

| In-Situ X-ray Diffraction (XRD) | Analysis of X-ray scattering from crystalline structures | Real-time changes in crystal phase and structure | Monitoring structural changes in a triazole-based electrode material during battery cycling numberanalytics.com |

| In-Situ Transmission Electron Microscopy (TEM) | High-resolution imaging with electrons | Nanoscale morphological and structural evolution | Visualizing the growth of self-assembled triazole-based nanostructures |

| Scanning Transmission X-ray Microscopy (STXM) | Spatially resolved X-ray absorption spectroscopy | Nanoscale chemical imaging and electronic structure dynamics | Identifying spatially resolved chemical changes in triazole-based energy materials during operation researchgate.net |

Predictive Modeling and Machine Learning Applications in Triazole Chemistry and Materials Design

The development of new materials is increasingly being accelerated by computational approaches. numberanalytics.com Predictive modeling and machine learning (ML) are set to revolutionize the design of triazole-based materials by enabling the rapid screening of virtual compounds and the prediction of their properties, thus reducing the need for extensive and time-consuming physical experiments. numberanalytics.commit.edu

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the fundamental electronic and geometric properties of this compound and its derivatives. These calculations can predict reactivity, stability, and interaction energies, guiding synthetic efforts toward the most promising candidates. For instance, theoretical investigations can help predict the photophysical properties of new triazole derivatives, optimizing the search for new blue emitters. uclm.es

Machine learning models can be trained on existing experimental data to predict the properties and performance of new, unsynthesized triazole compounds. nih.govnumberanalytics.com For example, a model could be developed to predict the catalytic activity or binding affinity of a series of functionalized triazoles based on their molecular descriptors. eurjchem.com This data-driven approach can significantly accelerate the discovery of new materials for specific applications. wisc.edu Such models can also be used to optimize reaction conditions, predict synthetic outcomes, and even for reverse engineering purposes. wisc.edu

| Computational Technique | Application in Triazole Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Calculating molecular orbitals, reaction energies, and spectroscopic properties. | Guiding the design of new catalysts and functional materials by predicting their intrinsic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of triazole-based polymers or self-assembled structures over time. | Understanding material stability, conformation, and interactions with other molecules (e.g., solvents, reactants). |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity or material properties. nih.gov | Accelerating drug discovery and materials development by predicting the performance of virtual compounds. |

| Machine Learning (ML) for Synthesis Prediction | Training algorithms to predict the outcomes or optimal conditions for chemical reactions. nih.gov | Improving the efficiency and success rate of synthesizing novel, highly functionalized triazoles. |

Novel Applications in Catalysis and Supramolecular Chemistry

The unique electronic properties and ability of the 1,2,4-triazole ring to act as a ligand for metal ions make it a highly attractive building block for novel applications in catalysis and supramolecular chemistry. nih.govrsc.org The nitrogen atoms in the triazole ring can coordinate with transition metals, creating catalysts for a wide range of organic transformations. The development of heterogeneous catalysts, where triazole complexes are supported on materials like alumina-titania, is a key area of research, as these catalysts are easily separable and recyclable. rsc.org

In supramolecular chemistry, the ability of the triazole ring to participate in noncovalent interactions such as hydrogen bonding and π-π stacking is being exploited to construct complex, self-assembled architectures. nih.gov For example, 1,2,3-triazolium macrocycles have been synthesized and used as receptors for the molecular recognition of anions. nih.gov The butenyl group of this compound provides a convenient anchor point to incorporate the triazole unit into larger supramolecular systems, such as polymers or functionalized surfaces. This could lead to the development of new sensors, molecular machines, and stimuli-responsive materials.

Green and Sustainable Chemistry Considerations in the Research and Development of Triazole-Based Materials

Aligning the synthesis and application of triazole-based materials with the principles of green chemistry is a critical future direction. rsc.org This involves developing synthetic routes that minimize waste, use less hazardous substances, and are energy-efficient. nih.govnih.gov

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, glycerol, or deep eutectic solvents. consensus.app The use of the biodegradable solvent Cyrene™ for triazole synthesis represents a significant step forward. nih.gov

Catalysis: Shifting from stoichiometric reagents to catalytic systems, particularly those that are heterogeneous and recyclable, to improve atom economy and reduce waste. rsc.orgrsc.org The use of copper nanoparticles, which can be recycled, is a promising approach. consensus.app

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or sonochemistry to reduce reaction times and energy consumption. rsc.orgrsc.org

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of triazoles. For example, plant extracts have been used for the green synthesis of copper oxide nanoparticles, which then catalyze triazole formation. mdpi.com

By integrating these green chemistry principles, the future development of materials based on this compound can be both scientifically innovative and environmentally responsible. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.